1,3,5-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one
Overview
Description
1,3,5-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with formamide under acidic conditions to form the desired pyrazolopyrimidine structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyrimidine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyrazolopyrimidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for developing kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound has been investigated for its potential to modulate various biological pathways, including apoptosis and cell cycle regulation.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of CDKs, preventing their phosphorylation activity and thereby inhibiting cell cycle progression . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active site of the enzyme.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential as a kinase inhibitor.
Uniqueness
1,3,5-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1,3,5-trimethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-4-6-7(12(3)11-4)8(13)10-5(2)9-6/h1-3H3,(H,9,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYRFKZCHSSRST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=C(NC2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537364 | |
Record name | 1,3,5-Trimethyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59023-33-5 | |
Record name | 1,6-Dihydro-1,3,5-trimethyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59023-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Trimethyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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